N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid is a complex organic compound derived from the lupane-type triterpenoid, 3beta-Hydroxylup-20(29)-en-28-oic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid typically involves multiple steps. The starting material, 3beta-Hydroxylup-20(29)-en-28-oic acid, undergoes a series of reactions including amidation and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the lupane structure.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic effects, particularly in drug development for treating diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Ursolic Acid: A pentacyclic triterpenoid with comparable therapeutic potential.
Arjunolic Acid: Known for its antioxidant and anti-inflammatory properties.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Properties
CAS No. |
150840-69-0 |
---|---|
Molecular Formula |
C40H66N2O5 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
6-[4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-11-12-32(44)41-24-10-8-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
CAYGEKXXHPCMKR-KUFQZFQGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)NCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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